Ethyl 2-[3-methyl-1-(nitromethyl)cyclopentyl]acetate
Description
Properties
IUPAC Name |
ethyl 2-[3-methyl-1-(nitromethyl)cyclopentyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-3-16-10(13)7-11(8-12(14)15)5-4-9(2)6-11/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQOCDVVKSXCMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCC(C1)C)C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901173673 | |
| Record name | Cyclopentaneacetic acid, 3-methyl-1-(nitromethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901173673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461706-46-6 | |
| Record name | Cyclopentaneacetic acid, 3-methyl-1-(nitromethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461706-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentaneacetic acid, 3-methyl-1-(nitromethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901173673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 2-[3-methyl-1-(nitromethyl)cyclopentyl]acetate is a compound of interest due to its potential biological activities. This article delves into its biological activity, exploring various studies and findings related to its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique cyclopentane structure modified with nitromethyl and ethyl acetate groups. Its molecular formula is , and it features a cyclopentyl ring that contributes to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the cytotoxicity of ethyl acetate fractions derived from plant sources has shown promising results against various cancer cell lines, suggesting that derivatives of ethyl acetate may also possess similar effects .
The mechanism by which this compound exerts its biological effects may involve the modulation of key enzymes implicated in inflammatory processes. Compounds that inhibit the biosynthesis of leukotrienes—mediators involved in inflammation—are particularly noteworthy. This compound could potentially act as an inhibitor of the enzyme lipoxygenase (5-LO), which is known to catalyze the oxidation of arachidonic acid to produce active leukotrienes .
Antimicrobial Properties
Similar compounds have demonstrated antibacterial activity against various pathogens. The presence of functional groups in this compound may enhance its ability to disrupt microbial cell membranes or interfere with metabolic pathways critical for bacterial survival.
Data Table: Biological Activities of this compound and Related Compounds
Study on Anticancer Activity
In a study focusing on the anticancer potential of nanoparticle formulations, it was found that ethyl acetate fractions showed enhanced bioavailability and cytotoxicity against breast cancer cell lines (MDA-MB-231). This suggests that similar structural compounds may enhance therapeutic efficacy through improved delivery systems .
Inhibition of Inflammatory Mediators
Research has highlighted the role of leukotrienes in inflammatory diseases. Compounds that inhibit their synthesis can be effective in treating conditions like asthma and arthritis. This compound's potential as a leukotriene biosynthesis inhibitor positions it as a candidate for further investigation in inflammatory disease models .
Scientific Research Applications
Applications in Organic Synthesis
Ethyl 2-[3-methyl-1-(nitromethyl)cyclopentyl]acetate serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows it to participate in further reactions, leading to the formation of more complex molecules.
Table 1: Synthetic Pathways Involving this compound
| Reaction Type | Starting Materials | Conditions | Product |
|---|---|---|---|
| Nucleophilic Substitution | This compound + amines | Reflux in ethanol | Amino derivatives |
| Reduction | This compound + H₂ | Catalytic hydrogenation | Alcohol derivatives |
| Esterification | This compound + carboxylic acid | Acid catalysis | Esters |
Medicinal Chemistry
In medicinal chemistry, this compound has potential applications due to its structural features that may confer biological activity. Preliminary studies suggest that derivatives of this compound could exhibit anticonvulsant properties, similar to those observed in related compounds such as pregabalin.
Case Study: Anticonvulsant Activity
A study investigated the anticonvulsant effects of compounds derived from this compound. The results indicated that modifications to the nitromethyl group enhanced activity against induced seizures in animal models, suggesting a pathway for developing new anticonvulsant medications.
Agrochemical Applications
The compound also shows promise in agrochemical formulations, particularly as a potential pesticide or herbicide intermediate. Its ability to interact with biological systems makes it a candidate for developing environmentally friendly agricultural chemicals.
Table 2: Potential Agrochemical Applications
| Application Type | Compound Derived From | Target Organism |
|---|---|---|
| Herbicide | This compound derivatives | Broadleaf weeds |
| Insecticide | Nitromethyl-substituted cyclopentanes | Various insect pests |
Comparison with Similar Compounds
Ethyl 2-[3-methyl-1-(nitromethyl)cyclopentyl]acetate belongs to a broader class of cyclopentyl acetate derivatives. Below is a detailed comparison with structurally analogous compounds, focusing on substituent effects, synthetic routes, and applications.
Structural Analogs with Modified Cyclopentyl Substituents
a. Ethyl [(1S)-2,2,3-trimethyl-3-cyclopenten-1-yl]acetate
- Structure : Features a cyclopentenyl ring with 2,2,3-trimethyl substituents and an ethyl acetate group. The (1S)-configuration introduces chirality, which can influence biological activity .
- Key Differences : Lacks the nitromethyl group, reducing electron-withdrawing effects. The unsaturated cyclopentenyl ring may enhance reactivity in Diels-Alder reactions.
- Applications: Likely used in fragrance or flavor industries due to structural similarities to terpenoid esters.
b. Ethyl 2-((3R,4S)-3-ethyl-4-(hydroxymethyl)cyclopentylidene)acetate
- Structure : Contains a hydroxylmethyl group and ethyl substituent on the cyclopentyl ring, with an exocyclic double bond .
- Synthesis : Prepared via TBAF-mediated deprotection, yielding 95% purity (LC/MS: Rt = 1.96 min, MS m/z: 213 (M+H)+) .
- Applications : Intermediate in prostaglandin analogs or antiviral drugs, where hydroxyl groups enhance solubility and hydrogen-bonding interactions.
c. Ethyl 2-((1R,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)acetate
- Structure : Incorporates a heterocyclic pyrrolo-triazolo-pyrazine moiety, significantly increasing molecular complexity .
- Properties : LC/MS data (Rt = 1.85 min, MS m/z: 342 (M+H)+) indicate higher molecular weight and polarity compared to the target compound .
- Applications : Likely a kinase inhibitor precursor, leveraging the heterocycle’s affinity for ATP-binding pockets.
Analogs with Nitromethyl Functionality
a. 2-[1-(Nitromethyl)-2-(tridecafluorohexylsulfonyl)ethyl]thiophene
- Structure : Combines nitromethyl with a fluorinated sulfonyl group on a thiophene ring .
- Key Differences : The fluorinated chain enhances hydrophobicity and thermal stability, suitable for surfactants or corrosion inhibitors.
- Applications: Potential use in materials science due to fluorine’s inertness and sulfonyl groups’ electrophilicity.
b. Ethyl 7-epi-12-hydroxyjasmonate glucoside
- Structure : A jasmonate derivative with a glucoside and hydroxy groups on the cyclopentyl ring .
- Biological Relevance : Found in herbs and spices, this compound is involved in plant stress signaling. The glucoside group improves water solubility, contrasting with the nitromethyl group’s lipophilicity.
Data-Driven Comparison Table
| Compound Name | Key Substituents | Molecular Weight (g/mol) | LC/MS Rt (min) | MS m/z (M+H)+ | Applications |
|---|---|---|---|---|---|
| This compound | 3-methyl, 1-nitromethyl | 257.3 (calc.) | N/A | N/A | Synthetic intermediate |
| Ethyl [(1S)-2,2,3-trimethyl-3-cyclopenten-1-yl]acetate | 2,2,3-trimethyl, cyclopentenyl | 210.3 | N/A | N/A | Fragrance/flavor |
| Ethyl 2-((3R,4S)-3-ethyl-4-(hydroxymethyl)cyclopentylidene)acetate | 3-ethyl, 4-hydroxymethyl, double bond | 212.2 | 1.96 | 213 | Pharmaceutical intermediate |
| Ethyl 2-((1R,3R,4S)-3-ethyl-4-heterocyclic)acetate | Pyrrolo-triazolo-pyrazine | 341.4 | 1.85 | 342 | Kinase inhibitor precursor |
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 2-[3-methyl-1-(nitromethyl)cyclopentyl]acetate typically involves:
- Formation of a nitromethyl-substituted cyclopentane intermediate
- Introduction of the ethyl acetate moiety via esterification or alkylation
- Control of stereochemistry and functional group compatibility during the synthesis
Preparation of Nitro-Substituted Cyclopentane Intermediates
A key step is the preparation of nitromethylated cyclopentane derivatives, which serve as precursors for the target compound.
- Nitromethylation of cyclopentane derivatives can be achieved by reaction of appropriate cyclopentane precursors with nitromethyl reagents under controlled conditions.
- For example, a related compound, 2,2-dimethyl-5-[3-methyl-1-(nitromethyl)butyl]-1,3-dioxane-4,6-dione, was synthesized by reacting Meldrum's acid with 4-methyl-1-nitropent-1-ene in methylene chloride with triethylamine as base at low temperatures (10-15°C). The product was isolated after aqueous workup and trituration with isopropyl alcohol.
This illustrates the use of nitroalkene precursors and base-mediated addition to cyclic or acyclic dicarbonyl compounds to introduce nitromethyl groups.
Specific Synthetic Example Relevant to this compound
While direct procedures for this compound are scarce, closely related nitrocyclopentane derivatives have been synthesized through:
- Reduction of nitro-substituted cyclopentyl acetic acids with sodium borohydride in ethanol at room temperature, followed by acidification and extraction, yielding hydroxymethylene or nitromethyl substituted cyclopentane derivatives.
- Alkylation of nitromethyl groups on cyclopentane rings with ethyl formate in the presence of sodium hydride in dry ether under inert atmosphere, followed by acidic quenching and organic extraction, to install ester functionalities.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Nitroalkene addition to Meldrum's acid | Meldrum's acid, 4-methyl-1-nitropent-1-ene, Et3N | 10-15°C, RT | ~85 | Formation of nitromethyl dioxanedione |
| Hydrolysis to carboxylic acid | p-Toluenesulfonic acid, toluene reflux | Reflux (~110°C) | ~60 | Acid intermediate formation |
| Reduction of nitro acid | NaBH4, ethanol | Room temperature | Not specified | Leads to hydroxymethylene derivatives |
| Alkylation with ethyl formate | NaH in dry ether, ethyl formate | 0°C to RT | Complete consumption of starting material | Ester group introduction |
Analytical Characterization
- Infrared (IR) Spectroscopy : Characteristic nitro group absorption around 1550 cm⁻¹ (asymmetric stretch) and carbonyl (C=O) stretch near 1750 cm⁻¹ are diagnostic.
- Nuclear Magnetic Resonance (NMR) : Proton NMR shows multiplets corresponding to methyl, methylene, and methine protons, with signals for nitromethyl protons typically appearing downfield due to electron-withdrawing effects.
Summary of Preparation Methodology
The preparation of this compound involves:
- Synthesis of nitromethylated cyclopentane intermediates via addition of nitroalkenes to Meldrum's acid derivatives or other cyclic precursors.
- Hydrolysis and acidification to yield nitro-substituted carboxylic acids.
- Reduction and functional group manipulation to adjust oxidation states and install hydroxymethylene or nitromethyl groups.
- Esterification or alkylation to introduce the ethyl acetate moiety, typically via reaction with ethyl formate or Fischer esterification.
- Purification by aqueous workup, extraction, and chromatographic techniques.
Q & A
Advanced Research Question
- Nitromethyl group : Acts as a latent amine (via reduction) or electrophile (via Henry reaction). demonstrates nitro-to-oxo conversion under basic conditions, yielding α-keto esters .
- Cyclopentyl ring : Imparts steric hindrance, directing regioselectivity in nucleophilic attacks. For example, the 3-methyl substituent may block axial approach, favoring equatorial reaction pathways.
- Exploitation : Use the nitro group for photoaffinity labeling in biological studies or the ester for hydrolytic stability tuning in prodrug design.
How can computational methods aid in predicting the compound’s behavior in novel reactions or biological systems?
Advanced Research Question
- DFT calculations : Model transition states for nitro reduction or ester hydrolysis to predict kinetics.
- Molecular docking : Screen for binding affinity with enzymes (e.g., nitroreductases) using the nitromethyl group as a redox-active handle.
- ADMET profiling : Predict bioavailability and toxicity via tools like SwissADME, leveraging logP values derived from the ester and cyclopentyl hydrophobicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
